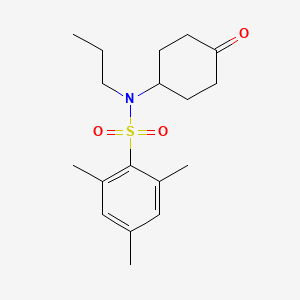

2,4,6-Trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4,6-Trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide is a chemical compound with the molecular formula C15H21NO3S . It has a molecular weight of 295.4 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is 2,4,6-trimethyl-N-(4-oxocyclohexyl)benzenesulfonamide . The InChI representation isInChI=1S/C15H21NO3S/c1-10-8-11(2)15(12(3)9-10)20(18,19)16-13-4-6-14(17)7-5-13/h8-9,13,16H,4-7H2,1-3H3 . The Canonical SMILES representation is CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2CCC(=O)CC2)C . Physical and Chemical Properties Analysis

This compound has a XLogP3-AA value of 2.2 . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has three rotatable bonds . The exact mass and monoisotopic mass of the compound are both 295.12421471 g/mol . The topological polar surface area is 71.6 Ų . The compound has 20 heavy atoms .Applications De Recherche Scientifique

Oxidation Catalysts : Sulfonamide-substituted iron phthalocyanine, using substituents like 4-tert-Butylbenzenesulfonamide, has been studied for its remarkable stability under oxidative conditions, particularly in the oxidation of olefins such as cyclohexene and styrene. This study highlights the potential of sulfonamide derivatives in designing oxidation catalysts (Umit Işci et al., 2014).

Copper(II) Complexes : Copper(II) complexes with sulfonamides derived from 2-picolylamine, including compounds like 2,4,6-trimethyl-N-[pyridin-2-ilmethyl]benzenesulfonamide, have been synthesized and studied. These complexes exhibit bidentate binding and have been characterized for their properties, including acting as chemical nucleases (B. Macías et al., 2006).

Structural Studies : N-[(2-(Trimethylsilyl)oxy)phenyl]-4-methylbenzenesulfonamide and related compounds have been synthesized and studied for their structural features using X-ray single-crystal analysis and DFT calculations. These studies contribute to understanding self-association in solutions (A. Y. Nikonov et al., 2019).

Antimicrobial Activity : Research on 2,4,6-trimethylbenzenesulfonyl hydrazones has demonstrated their potential as antimicrobial agents. These compounds, synthesized based on condensation reactions, have shown significant activity against Gram-positive bacterial strains (Łukasz Popiołek et al., 2021).

Gas Separation Applications : A sulfonic acid-functionalized trimethyl-substituted polyimide, synthesized using 3,5-diamino-2,4,6-trimethylbenzenesulfonic acid, has been evaluated for gas separation applications. This study provides insights into the effects of sulfonic acid functionalization on polymer properties relevant to gas permeability and selectivity (Mahmoud A. Abdulhamid et al., 2021).

Propriétés

IUPAC Name |

2,4,6-trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3S/c1-5-10-19(16-6-8-17(20)9-7-16)23(21,22)18-14(3)11-13(2)12-15(18)4/h11-12,16H,5-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFERLHNNDQGDCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C1CCC(=O)CC1)S(=O)(=O)C2=C(C=C(C=C2C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

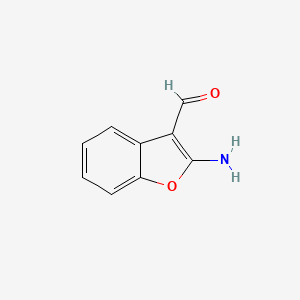

![6-Oxabicyclo[3.1.0]hexane-2-carboxamide,2,4-dihydroxy-,(1R,2S,4R,5R)-(9CI)](/img/no-structure.png)

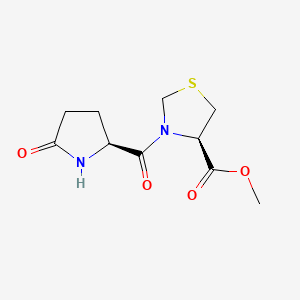

![4,7-Epoxy[1,2]thiazolo[5,4-c]pyridine](/img/structure/B590338.png)

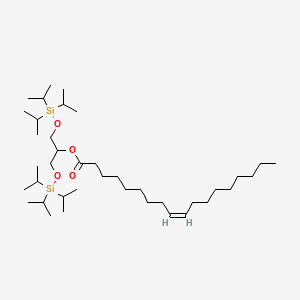

![Ethane-1,2-diol;2-[3-(2-hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol;[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate](/img/structure/B590346.png)